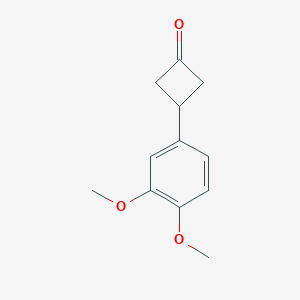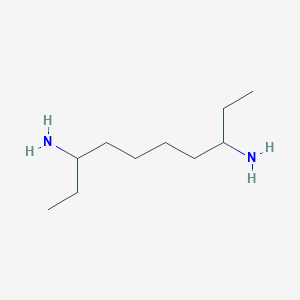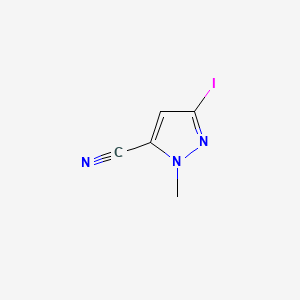
3-Iodo-1-methylpyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32063780 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32063780 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The synthetic route may involve multiple stages of purification and crystallization to achieve the final compound.
Industrial Production Methods
Industrial production of MFCD32063780 is scaled up from laboratory methods, with adjustments to optimize efficiency and cost-effectiveness. Large-scale reactors, continuous flow systems, and automated processes are employed to produce the compound in bulk. Quality control measures are implemented to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32063780 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions tailored to achieve the desired transformations.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32063780 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of MFCD32063780 depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the replacement of functional groups with new substituents.
Aplicaciones Científicas De Investigación
MFCD32063780 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: MFCD32063780 is utilized in the production of specialty chemicals, materials science, and as an additive in manufacturing processes.
Mecanismo De Acción
The mechanism of action of MFCD32063780 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, whether in biological systems or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to MFCD32063780 include those with analogous structures or functional groups. Examples might include other triazolo ring compounds or methanesulfonate derivatives.
Uniqueness
MFCD32063780 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C5H4IN3 |
|---|---|
Peso molecular |
233.01 g/mol |
Nombre IUPAC |
5-iodo-2-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H4IN3/c1-9-4(3-7)2-5(6)8-9/h2H,1H3 |
Clave InChI |
HWZXRQUJQRYWTH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


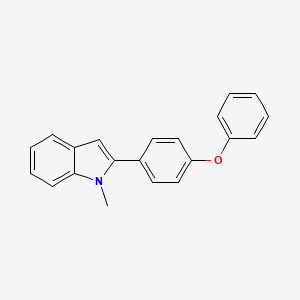

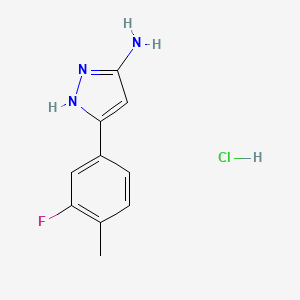
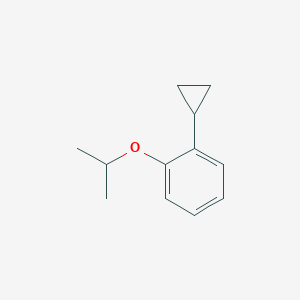

![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)
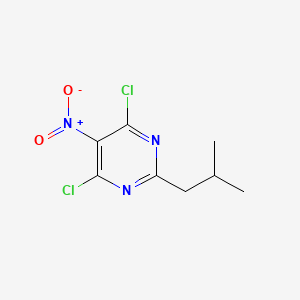

![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)

![1-Hydroxy-3H-benzo[f]chromen-3-one](/img/structure/B13696820.png)
